REACTION_CXSMILES
|
C(F)(F)(F)[C:2](Cl)([F:4])[F:3].[CH:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11].Cl>>[CH2:2]([F:4])[F:3].[CH:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)Cl)(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)Cl)(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)Cl)(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)Cl)(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the separation of HFC-125 or CFC-115 from HCl
|
Type
|
DISTILLATION
|
Details
|
by conventional distillation both inefficient and expensive
|
Type
|
CUSTOM
|
Details
|
Such interactions further hinder removing CFC-115 from HFC-125 while in the presence of HCl
|
Type
|
DISTILLATION
|
Details
|
distilling an HCl/HFC-125/CFC-115 mixture
|
Type
|
CUSTOM
|
Details
|
Consequently, the HFC-125 can be removed in the
|
Type
|
DISTILLATION
|
Details
|
bottoms of an extractive distillation column along with HFC-32
|
Type
|
EXTRACTION
|
Details
|
an HFC-32 extraction agent
|
Type
|
ADDITION
|
Details
|
is introduced at an upper feed point 1 of an extractive distillation column
|
Type
|
CUSTOM
|
Details
|
separation
|
Type
|
ADDITION
|
Details
|
is introduced at a relatively lower point 2 in the column
|
Type
|
EXTRACTION
|
Details
|
The HFC-32 extraction agent
|
Type
|
CUSTOM
|
Details
|
thereby forming a second mixture
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
TEMPERATURE
|
Details
|
by using conventional reflux condensers 4
|
Type
|
TEMPERATURE
|
Details
|
as reflux
|
Type
|
CUSTOM
|
Details
|
the remainder removed as distillate 6
|
Type
|
CUSTOM
|
Details
|
The HFC-125 and HFC-32 comprise a third mixture that exits from the bottom of the column 7, and can in turn can be recovered as product
|
Type
|
DISTILLATION
|
Details
|
another distillation column
|
Type
|
CUSTOM
|
Details
|
for separation
|
Type
|
CUSTOM
|
Details
|
depend upon a number of parameters such as the diameter of the column, feed points, number of separation stages in the column, among others
|
Type
|
TEMPERATURE
|
Details
|
Typically, an increase in the HFC-32 feed rate relative to the CFC-115/HFC-125/HCl feed rate
|
Type
|
TEMPERATURE
|
Details
|
an increase in the purity of the separated HCl and CFC-115 relative to the HFC-125
|
Type
|
TEMPERATURE
|
Details
|
Normally, increasing the reflux
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(F)(F)(F)[C:2](Cl)([F:4])[F:3].[CH:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11].Cl>>[CH2:2]([F:4])[F:3].[CH:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)Cl)(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)Cl)(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)Cl)(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)Cl)(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the separation of HFC-125 or CFC-115 from HCl
|
Type
|
DISTILLATION
|
Details
|
by conventional distillation both inefficient and expensive
|
Type
|
CUSTOM
|
Details
|
Such interactions further hinder removing CFC-115 from HFC-125 while in the presence of HCl
|
Type
|
DISTILLATION
|
Details
|
distilling an HCl/HFC-125/CFC-115 mixture
|
Type
|
CUSTOM
|
Details
|
Consequently, the HFC-125 can be removed in the
|
Type
|
DISTILLATION
|
Details
|
bottoms of an extractive distillation column along with HFC-32
|
Type
|
EXTRACTION
|
Details
|
an HFC-32 extraction agent
|
Type
|
ADDITION
|
Details
|
is introduced at an upper feed point 1 of an extractive distillation column
|
Type
|
CUSTOM
|
Details
|
separation
|
Type
|
ADDITION
|
Details
|
is introduced at a relatively lower point 2 in the column
|
Type
|
EXTRACTION
|
Details
|
The HFC-32 extraction agent
|
Type
|
CUSTOM
|
Details
|
thereby forming a second mixture
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
TEMPERATURE
|
Details
|
by using conventional reflux condensers 4
|
Type
|
TEMPERATURE
|
Details
|
as reflux
|
Type
|
CUSTOM
|
Details
|
the remainder removed as distillate 6
|
Type
|
CUSTOM
|
Details
|
The HFC-125 and HFC-32 comprise a third mixture that exits from the bottom of the column 7, and can in turn can be recovered as product
|
Type
|
DISTILLATION
|
Details
|
another distillation column
|
Type
|
CUSTOM
|
Details
|
for separation
|
Type
|
CUSTOM
|
Details
|
depend upon a number of parameters such as the diameter of the column, feed points, number of separation stages in the column, among others
|
Type
|
TEMPERATURE
|
Details
|
Typically, an increase in the HFC-32 feed rate relative to the CFC-115/HFC-125/HCl feed rate
|
Type
|
TEMPERATURE
|
Details
|
an increase in the purity of the separated HCl and CFC-115 relative to the HFC-125
|
Type
|
TEMPERATURE
|
Details
|
Normally, increasing the reflux
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |